5-Bromo-2-(4-methoxyphenoxy)nicotinic acid
Overview
Description
5-Bromo-2-(4-methoxyphenoxy)nicotinic acid: is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a bromine atom at the 5-position and a 4-methoxyphenoxy group at the 2-position of the nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-methoxyphenoxy)nicotinic acid typically involves the following steps:
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Etherification: : The 2-position of the nicotinic acid is functionalized with a 4-methoxyphenoxy group. This can be done via a nucleophilic aromatic substitution reaction where 4-methoxyphenol reacts with 2-chloronicotinic acid in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted by various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like DMF or DMSO.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted nicotinic acids with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, 5-Bromo-2-(4-methoxyphenoxy)nicotinic acid serves as a versatile intermediate for the construction of more complex molecules. Its bromine atom and methoxyphenoxy group provide reactive sites for further functionalization.
Biology
The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. Modifications to its structure can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the material science industry, this compound can be used in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-methoxyphenoxy)nicotinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)nicotinic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-2-(4-hydroxyphenoxy)nicotinic acid: The methoxy group is replaced with a hydroxy group, potentially altering its chemical properties and interactions.
5-Bromo-2-(4-methoxyphenyl)nicotinic acid: The phenoxy group is replaced with a phenyl group, which may affect its solubility and reactivity.
Uniqueness
5-Bromo-2-(4-methoxyphenoxy)nicotinic acid is unique due to the combination of its bromine atom and methoxyphenoxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions in synthetic and biological applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-2-(4-methoxyphenoxy)pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4/c1-18-9-2-4-10(5-3-9)19-12-11(13(16)17)6-8(14)7-15-12/h2-7H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGMDXUSEQEOEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=N2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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